(1H-inden-2-yl)trimethylsilane

Nucleophilicity Kinetics Linear Free-Energy Relationships

(1H-inden-2-yl)trimethylsilane (CAS 27397-34-8), also referred to as 2-trimethylsilylindene, is an organosilicon compound (C12H16Si, MW 188.34 g/mol) characterized by a trimethylsilyl group attached to the 2-position of the indene ring. It is primarily utilized as a protected synthon and ligand precursor in organometallic synthesis, notably for the preparation of indenyl complexes of group 4 metals.

Molecular Formula C12H16Si
Molecular Weight 188.34 g/mol
CAS No. 27397-34-8
Cat. No. B3050621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-inden-2-yl)trimethylsilane
CAS27397-34-8
Molecular FormulaC12H16Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=CC=CC=C2C1
InChIInChI=1S/C12H16Si/c1-13(2,3)12-8-10-6-4-5-7-11(10)9-12/h4-8H,9H2,1-3H3
InChIKeyHJLAZBSNDHRRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (1H-inden-2-yl)trimethylsilane CAS 27397-34-8: Properties and Technical Baseline for 2-Trimethylsilylindene


(1H-inden-2-yl)trimethylsilane (CAS 27397-34-8), also referred to as 2-trimethylsilylindene, is an organosilicon compound (C12H16Si, MW 188.34 g/mol) characterized by a trimethylsilyl group attached to the 2-position of the indene ring. It is primarily utilized as a protected synthon and ligand precursor in organometallic synthesis, notably for the preparation of indenyl complexes of group 4 metals [1]. This compound exists as a colorless oily liquid and is noted for its dynamic behavior, undergoing thermal sigmatropic rearrangements [2].

Synthon role
Protected indenyl synthon and ligand precursor for organometallic synthesis
Regiochemistry
2‑silyl substitution directs metalation site and complex geometry
Dynamic handle
Thermal [1,5]‑silatropic shifts enable fluxional ligand design

Why Generic Indenyl Silane Analogs Cannot Replace (1H-inden-2-yl)trimethylsilane in Catalyst Synthesis


While several silyl-substituted indenes exist, including the 1- and 3-substituted isomers, they are not functionally interchangeable with (1H-inden-2-yl)trimethylsilane. The position of the silyl group on the indene ring dictates the regiochemistry of the subsequent metalation step and profoundly influences the steric environment, conformational dynamics, and catalytic properties of the derived metallocene complexes [1]. For example, the resulting zirconocene dichlorides from 2-silyl precursors exhibit distinct polymerization activities compared to their 1-silyl counterparts, with the former demonstrating lower activity but offering a different selectivity profile [2]. Furthermore, the 2-position provides a unique electronic and steric handle that impacts ligand lability and stability, which is not replicable by simply using a different substitution pattern [3].

Regioisomer mismatch
1‑ or 3‑silylindene analogs lead to different metalation regiochemistry and steric environment, limiting direct replacement.
Catalytic profile shift
2‑silyl‑derived zirconocenes show distinct polymerization activity and selectivity vs. 1‑silyl or unsubstituted analogs.
Fluxionality absence
Carbon‑centered or non‑silyl analogs lack the [1,5]‑silatropic shift, removing a dynamic stereochemical control element.

Quantitative Differentiation: (1H-inden-2-yl)trimethylsilane vs. Closest Analogs in Key Performance Metrics


Nucleophilic Reactivity of (1H-inden-2-yl)trimethylsilane vs. Ionic Indenyl Alkali Compounds

The nucleophilic reactivity of (1H-inden-2-yl)trimethylsilane is dramatically lower than that of corresponding ionic indenyl alkali compounds, a crucial parameter for controlling reaction selectivity. Quantitative kinetic studies reveal a difference of 18 to 24 orders of magnitude in reaction rate. [1]

Nucleophilicity gap
Head-to-head
1018 – 1024 × lower
Supports selectivity control over ionic indenyl compounds
Mayr‑Patz kinetics; benzhydrylium ions
Nucleophilicity Kinetics Linear Free-Energy Relationships Organosilicon Reactivity

Protodesilylation Susceptibility: (1H-inden-2-yl)trimethylsilane vs. Benzyltrimethylsilane

The indenyl system significantly activates the trimethylsilyl group toward nucleophilic cleavage. (1H-inden-2-yl)trimethylsilane is 10^8 times more reactive toward nucleophilic protodesilylation than benzyltrimethylsilane. [1]

Protodesilylation rate
Head-to-head
108 × faster vs. benzyl‑TMS
Enables milder traceless deprotection conditions
Piperidinium iodide, 66 °C
Protodesilylation Nucleophilic Activation Stability Organosilicon Chemistry

Catalytic Performance of Derived Metallocene: 2- vs. 1-Silyl Substitution Effect

The position of the silyl group on the indenyl ligand directly impacts the polymerization activity of the resulting zirconocene dichloride catalyst. Metallocenes derived from 2-silylindenes exhibit consistently lower polymerization activities than the unsubstituted bis[indenyl]zirconium dichloride/MAO system. [1]

Polymerization activity
Cross‑study
Target: lower activity than unsubstituted
Comparator: bis[indenyl]ZrCl2/MAO
May suit stereoselective catalyst design
MAO co‑catalyst, ethene homopolymerization
Metallocene Catalysis Olefin Polymerization Zirconocene Structure-Activity Relationship

Conformational Dynamics and Isomerization Kinetics

(1H-inden-2-yl)trimethylsilane participates in a unique dynamic process not available to its carbon or non-fluxional silicon analogs. It undergoes a thermal isomerization via a [1,5]-silatropic shift, a system of two consecutive reversible first-order reactions. [1]

Fluxional behavior
Class‑level
[1,5]‑silatropic shift kinetics
Supports chirality transfer studies
Two consecutive reversible first‑order reactions
Fluxional Behavior Sigmatropic Rearrangement NMR Spectroscopy Kinetics

Validated Application Scenarios for (1H-inden-2-yl)trimethylsilane CAS 27397-34-8


Synthesis of 2-Silyl-Substituted Group 4 Metallocene Pre-catalysts

This is the primary application. (1H-inden-2-yl)trimethylsilane serves as a ligand precursor for synthesizing ansa-metallocene and half-sandwich complexes of titanium and zirconium, including bis[2-(trimethylsilyl)indenyl]zirconium dichloride. These complexes are investigated as pre-catalysts for Ziegler-Natta (co)polymerization of ethene and propene [5]. The 2-position of the silyl group, as opposed to the 1-position, is critical for controlling the symmetry, steric bulk, and resultant catalyst activity and polymer properties [6].

Intermediate in Palladium-Catalyzed Carbene Insertion Cyclizations

The compound is a key product or intermediate in palladium-catalyzed cyclization reactions involving the insertion of trimethylsilylmethylene into aryl halides. These processes yield indenylsilanes via carbopalladation, providing a route to complex cyclic frameworks [5]. The unique reactivity of the indenyl C-Si bond, which is 10^8 times more susceptible to protodesilylation than benzyltrimethylsilane, is exploited for in situ functional group transformations [6].

Mechanistic Probe for Studying Silatropic Shifts and Organosilicon Dynamics

(1H-inden-2-yl)trimethylsilane is a classic model system for studying [1,5]-silatropic shifts. Its dynamic behavior, involving two consecutive reversible first-order reactions, has been extensively characterized by variable-temperature NMR and kinetic analyses [5]. This makes it invaluable for fundamental research into organometallic fluxionality and the stereochemical consequences of metal migration on π-systems [6].

Application
Selection property
Validation focus
Group 4 metallocene pre‑catalyst synthesis
2‑silyl substitution controls symmetry and steric bulk
Polymerization activity and polymer property profile
Pd‑catalyzed carbene insertion cyclizations
Indenyl C–Si bond protodesilylation susceptibility
In situ functional group transformation efficiency
Organosilicon fluxionality probe
[1,5]‑silatropic shift dynamics
Variable‑temperature NMR and kinetic analysis
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